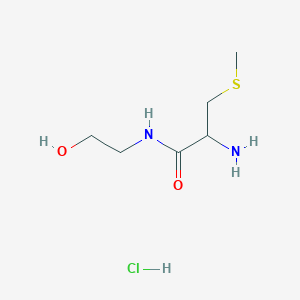

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-methylsulfanylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various alkyl halides or acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-N-(2-hydroxyethyl)acetamide

- N-(2-Hydroxyethyl)-3-methylsulfanylpropanamide

Uniqueness

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride is unique due to the presence of both the hydroxyethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride, a compound with potential therapeutic applications, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential pharmacological applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its purity and molecular integrity.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound demonstrated effective scavenging activity against free radicals in various assays, including DPPH and ABTS radical scavenging tests. These findings suggest its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15.4 |

| ABTS Scavenging | 12.8 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound induces apoptosis in these cell lines, characterized by morphological changes such as membrane blebbing and nuclear disintegration.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A-549 | 22.09 |

| MCF-7 | 6.40 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thus protecting cellular components from oxidative damage.

- Induction of Apoptosis : The observed cytotoxicity is likely mediated through the intrinsic apoptotic pathway, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on A-549 and MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure. The morphological changes were indicative of apoptosis, which was confirmed by flow cytometry analysis showing increased Annexin V positivity.

- Antioxidant Efficacy in Animal Models : In vivo studies using rodent models have shown that administration of the compound significantly reduces markers of oxidative stress, such as malondialdehyde (MDA) levels while increasing antioxidant enzyme activities (e.g., superoxide dismutase).

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent in cancer treatment and oxidative stress management. Further research is warranted to elucidate its full pharmacological profile and to explore its efficacy in clinical settings.

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-3-methylsulfanylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11-4-5(7)6(10)8-2-3-9;/h5,9H,2-4,7H2,1H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXFJEJZAUYRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)NCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.